2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol
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Overview
Description
2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol is a chemical compound that features a pyridine ring substituted with a pyrrolidine group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol typically involves the reaction of 5-methyl-6-(pyrrolidin-1-yl)pyridine with an appropriate ethanol derivative under controlled conditions. The reaction may be catalyzed by acids or bases, depending on the desired reaction pathway. Common solvents used in the synthesis include dichloromethane, ethanol, and water .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Purification steps such as distillation, crystallization, and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The pyrrolidine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethanol moiety can yield 2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)acetaldehyde or 2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)acetic acid .
Scientific Research Applications
2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol include:
- 5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid hydrochloride
- Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-
- 2-(2-Methyl-1H-pyrrol-3-yl)-2-ethanol
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both a pyrrolidine group and an ethanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(5-methyl-6-pyrrolidin-1-ylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C12H18N2O/c1-10-8-11(4-7-15)9-13-12(10)14-5-2-3-6-14/h8-9,15H,2-7H2,1H3 |
InChI Key |
INYQGZVRPXWOIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCC2)CCO |
Origin of Product |
United States |
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